molecular formula C13H9FO3 B6416452 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, 95% CAS No. 1261944-53-9

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6416452
CAS RN: 1261944-53-9
M. Wt: 232.21 g/mol
InChI Key: IAXMUZXNYDFNID-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, 95% (2F5HPA), also known as fluoro-4-hydroxybenzoic acid, is an organic compound with a molecular formula of C7H5FO3. It is a white, crystalline solid that is soluble in water and ethanol. 2F5HPA is a common intermediate in the synthesis of a variety of organic compounds and has a wide range of applications in both scientific research and industrial settings.

Mechanism of Action

The mechanism of action of 2F5HPA is not well understood. However, it is believed that 2F5HPA acts as an inhibitor of certain enzymes by binding to their active sites and preventing them from binding to their substrates. Additionally, 2F5HPA is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
2F5HPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2F5HPA can inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. Additionally, 2F5HPA has been shown to have antioxidant effects, scavenging free radicals and preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

2F5HPA has several advantages for laboratory experiments. It is a relatively stable compound, making it easy to store and handle. Additionally, it is soluble in water and ethanol, making it easy to dissolve in a variety of solvents. However, 2F5HPA is also a strong acid, which can be corrosive and may cause irritation to the skin and eyes.

Future Directions

There are several potential future directions for 2F5HPA research. One potential area of research is the development of new synthesis methods for 2F5HPA. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2F5HPA. Finally, research could be conducted to explore the potential therapeutic applications of 2F5HPA, such as its use as an antioxidant or enzyme inhibitor.

Synthesis Methods

2F5HPA can be synthesized by the reaction of 4-hydroxybenzoic acid with potassium fluoride in the presence of a dehydrating agent. This reaction produces a mixture of 2F5HPA and 2-2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, 95%roxybenzoic acid. The two compounds can then be separated by column chromatography.

Scientific Research Applications

2F5HPA has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as an analytical reagent for the detection of metals and other elements in a variety of samples. Additionally, 2F5HPA is used as a catalyst in organic reactions and as an inhibitor of certain enzymes.

properties

IUPAC Name

2-fluoro-5-(4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXMUZXNYDFNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688722
Record name 4-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261944-53-9
Record name 4-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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